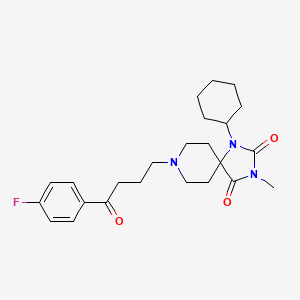
(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid is a complex organic compound characterized by its unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclopropanation of an appropriate alkene precursor, followed by functional group modifications to introduce the carboxylic acid groups. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylacetamide (DMAc) in a mixed solvent system with water .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Lactic Acid-Based Compounds: These compounds share some structural similarities and are used as green solvents in various applications.
Cyclopropane Derivatives: Other cyclopropane-containing compounds may have similar reactivity and applications.
Uniqueness
What sets (+)-(1-alpha,3-beta(E))-3-(2-Carboxy-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Propiedades
Número CAS |
33383-55-0 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(1S,3S)-3-[(E)-2-carboxyprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-5(8(11)12)4-6-7(9(13)14)10(6,2)3/h4,6-7H,1-3H3,(H,11,12)(H,13,14)/b5-4+/t6-,7+/m0/s1 |
Clave InChI |
XXTFGUFRXPWYDA-LYNIJRAASA-N |
SMILES isomérico |
C/C(=C\[C@H]1[C@@H](C1(C)C)C(=O)O)/C(=O)O |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



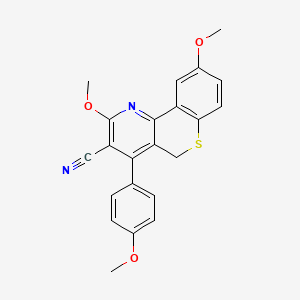
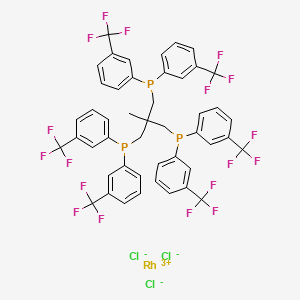
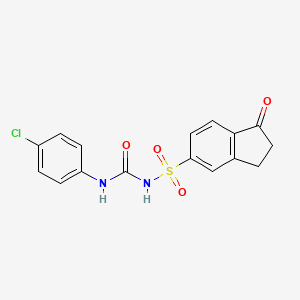
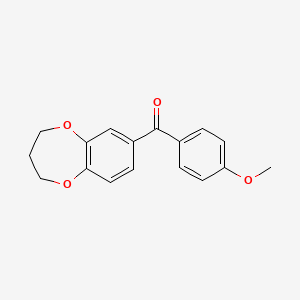
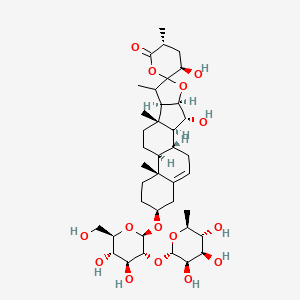
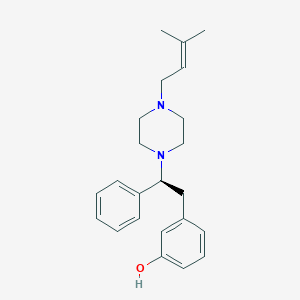


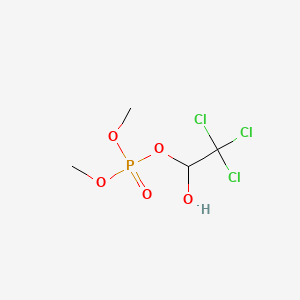
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)

